Ethyl 2,4-dichlorophenoxyacetate chemical properties and structure
Ethyl 2,4-dichlorophenoxyacetate chemical properties and structure
An In-depth Technical Guide to Ethyl 2,4-dichlorophenoxyacetate: Structure, Properties, and Scientific Applications
This guide provides a comprehensive technical overview of Ethyl 2,4-dichlorophenoxyacetate, a prominent member of the phenoxy herbicide family. Designed for researchers, chemists, and professionals in drug development and agricultural science, this document delves into the core chemical properties, synthesis, analytical characterization, and biological activity of this compound. The narrative emphasizes the causal relationships behind its function and the methodologies used for its study, ensuring a blend of theoretical knowledge and practical insight.
Core Chemical Identity and Physicochemical Properties
Ethyl 2,4-dichlorophenoxyacetate, commonly known as the ethyl ester of 2,4-D, is a synthetic compound primarily utilized as a selective herbicide.[1] It belongs to the family of auxinic herbicides, which function by mimicking the plant growth hormone auxin, leading to uncontrolled and fatal growth in susceptible broadleaf plants (dicots).[2][3] The ester formulation enhances its potency and absorption compared to the parent acid or its salt forms.
Molecular Structure
The chemical structure consists of a 2,4-dichlorophenoxy group linked to an acetic acid ethyl ester moiety via an ether bond.
Caption: Chemical Structure of Ethyl 2,4-dichlorophenoxyacetate.
Chemical and Physical Data Summary
The physicochemical properties of a compound are critical determinants of its environmental fate, biological activity, and appropriate handling procedures. Key quantitative data for Ethyl 2,4-dichlorophenoxyacetate are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-(2,4-dichlorophenoxy)acetate | [1][4] |
| CAS Number | 533-23-3 | [5][6] |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [4][5] |
| Molecular Weight | 249.09 g/mol | [4][5] |
| Appearance | Crystalline solid (at room temp) | [5] |
| Melting Point | 96-98 °C | [5][6] |
| Boiling Point | 145 °C at 2 mmHg; 136 °C | [5][6] |
| Density | ~1.33 g/cm³ at 20 °C | [5][6] |
| Water Solubility | 63 mg/L (temperature not specified) | [6] |
| LogP (Octanol/Water) | 2.9 - 3.5 | [4][6][7] |
| Vapor Pressure | 0.4 mmHg at 24 °C (for 2-ethylhexyl ester) | [8] |
| InChIKey | JSLBZIVMVVHMDJ-UHFFFAOYSA-N | [1][9] |
Synthesis and Manufacturing Protocol
The industrial synthesis of Ethyl 2,4-dichlorophenoxyacetate is typically achieved through the condensation of 2,4-dichlorophenol with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.[10][11] This reaction is a variation of the Williamson ether synthesis, conducted under basic conditions to deprotonate the phenolic hydroxyl group, thereby forming a nucleophilic phenoxide that subsequently attacks the electrophilic carbon of the ethyl haloacetate.
Experimental Synthesis Protocol
The following protocol is a representative method derived from established synthesis patents.[11] The rationale for using a weak base like anhydrous sodium carbonate is to effectively deprotonate the phenol while minimizing the competing hydrolysis of the ethyl haloacetate ester, which would occur under stronger alkaline conditions (e.g., with NaOH). The use of a phase-transfer catalyst can enhance reaction rates in biphasic systems, though this protocol describes a solvent-free approach.
Materials:
-
2,4-Dichlorophenol (12.0 mol)
-
Anhydrous Sodium Carbonate (18.0 mol)
-
Ethyl Chloroacetate (18.0 mol)
-
Polyethylene glycol dimethyl ether (catalyst)
-
Water
-
15L reaction flask with heating mantle and stirrer
Procedure:
-
Charging the Reactor: Charge the 15L reaction flask with 1956.0 g (12.0 mol) of 2,4-dichlorophenol, 1908.0 g (18.0 mol) of anhydrous sodium carbonate, 2205.0 g (18.0 mol) of ethyl chloroacetate, and 97.8 g of polyethylene glycol dimethyl ether as a catalyst.[11]
-
Condensation Reaction: Heat the mixture to 80-85 °C. Once the reactants have melted, begin stirring. Maintain this temperature for approximately 24 hours.
-
Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the 2,4-dichlorophenol peak is no longer detectable.
-
Hydrolysis (Work-up): After completion, add 6500.0 g of water to the reaction system. Heat the mixture to reflux. This step is designed to dissolve inorganic salts and facilitate separation. Although termed "hydrolysis" in the source, its primary purpose here is work-up, not hydrolysis of the desired ester product.
-
Product Isolation: The product, being poorly soluble in water, will separate. It can be isolated by cooling the mixture and collecting the solid product via filtration, followed by washing with water to remove residual salts. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Caption: Workflow for the synthesis of Ethyl 2,4-dichlorophenoxyacetate.
Spectroscopic and Analytical Characterization
Unambiguous identification and quantification of Ethyl 2,4-dichlorophenoxyacetate require robust analytical techniques. Mass spectrometry, nuclear magnetic resonance, and chromatography are central to its characterization.
Spectroscopic Data
Spectroscopic analysis provides the structural fingerprint of the molecule.
| Technique | Key Observations | Source(s) |
| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z 248 (for ³⁵Cl isotopes). Key fragments at m/z 175 ([M-COOC₂H₅]⁺), 162 (dichlorophenol), 59. | [4][12] |
| ¹³C NMR | Expected signals for aromatic carbons (some shifted downfield by Cl), ether-linked methylene (~67 ppm), ester carbonyl (~167 ppm), and ethyl group carbons (~60 ppm, ~14 ppm). | [4][13] |
| ¹H NMR | Signals for aromatic protons, a singlet for the O-CH₂-C=O protons, and a quartet and triplet for the ethyl ester protons. | [13] |
| IR Spectroscopy | Characteristic peaks for C=O stretch (ester) around 1750 cm⁻¹, C-O-C stretch (ether) around 1250-1050 cm⁻¹, and C-Cl stretches in the fingerprint region. | - |
Analytical Quantification Protocol: HPLC-UV
For routine quantification in formulations or environmental samples, High-Performance Liquid Chromatography with UV detection is a reliable and cost-effective method.[14][15] The parent acid, 2,4-D, is often analyzed after hydrolysis of the ester forms.[16]
Objective: To quantify Ethyl 2,4-dichlorophenoxyacetate in a sample matrix.
Instrumentation & Conditions:
-
HPLC System: Standard system with a pump, autosampler, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[15]
-
Mobile Phase: Isocratic mixture of acetonitrile, deionized water, and acetic acid (e.g., 80:19.5:0.5 v/v/v).[15] The acid suppresses the ionization of any hydrolyzed 2,4-D, ensuring good peak shape.
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 40 °C.[15]
Procedure:
-
Standard Preparation: Prepare a stock solution of analytical grade Ethyl 2,4-dichlorophenoxyacetate in acetonitrile. Create a series of working standards by diluting the stock solution with the mobile phase to generate a calibration curve (e.g., 1-15 µg/mL).
-
Sample Preparation: Dissolve a known quantity of the sample in acetonitrile. If the sample is in a complex matrix (e.g., soil, water), perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) followed by solvent exchange into acetonitrile.[15][17] Filter the final solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peak for Ethyl 2,4-dichlorophenoxyacetate based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration in the samples using the regression equation from the calibration curve.
Mechanism of Action as a Pro-Herbicide
Ethyl 2,4-dichlorophenoxyacetate is a pro-herbicide, meaning it is converted into its biologically active form, 2,4-D acid, after application.[3] The ester group increases its lipophilicity, facilitating penetration through the waxy cuticle of plant leaves. Once inside the plant, cellular esterase enzymes rapidly hydrolyze the ester bond, releasing 2,4-D acid.
The 2,4-D acid acts as a synthetic mimic of the plant hormone indole-3-acetic acid (IAA), or auxin.[2][18] It binds to auxin receptors, leading to an overstimulation of auxin-responsive genes. Unlike natural auxin, whose levels are tightly regulated, the synthetic 2,4-D persists and causes uncontrolled, unsustainable cell division and elongation.[3] This leads to characteristic symptoms in susceptible dicot plants, including twisting of stems and leaves (epinasty), vascular tissue damage, and ultimately, plant death. Grasses (monocots) are generally tolerant due to differences in translocation and metabolism.
Caption: Mechanism of action of Ethyl 2,4-dichlorophenoxyacetate.
Toxicology and Environmental Profile
The toxicological and environmental properties of Ethyl 2,4-dichlorophenoxyacetate are primarily governed by its hydrolysis product, 2,4-D acid.
Toxicological Summary
2,4-D and its derivatives are classified as moderately toxic upon acute oral exposure.[19] The primary hazards are associated with ingestion and eye irritation.[4][6]
| Parameter | Value | Species | Source(s) |
| GHS Hazard Statement | H302: Harmful if swallowed | N/A | [4][6] |
| GHS Hazard Statement | H318: Causes serious eye damage | N/A | [4] |
| Acute Oral LD₅₀ (2,4-D) | 639 - 1646 mg/kg | Rat | [19] |
| Acute Dermal LD₅₀ (2,4-D) | >2000 mg/kg | Rabbit | [19] |
Long-term exposure studies have linked 2,4-D to potential kidney and liver effects in animals.[20] Epidemiological studies have investigated links to certain cancers, though the evidence remains a subject of scientific and regulatory debate.[21]
Environmental Fate
-
Hydrolysis: The ethyl ester is rapidly hydrolyzed to 2,4-D acid in soil and water. This is a key step in its environmental degradation pathway.[3]
-
Degradation: The primary route of dissipation for 2,4-D acid in the environment is microbial degradation.[22] The half-life in soil is typically short, often around 6-10 days, but can be longer in conditions unfavorable to microbial activity (e.g., cold, dry, or anaerobic conditions).[19][23]
-
Mobility: As an acid, 2,4-D has a high potential for mobility in soil and can leach into groundwater. However, its relatively rapid degradation often mitigates extensive leaching.[22][23]
-
Aquatic Fate: In aerobic aquatic environments, the half-life is around 15 days, but it is more persistent under anaerobic conditions (41-333 days).[23]
Conclusion
Ethyl 2,4-dichlorophenoxyacetate is a chemically significant ester of the widely used herbicide 2,4-D. Its enhanced lipophilicity makes it an effective pro-herbicide, capable of efficient plant cuticle penetration before being hydrolyzed to its active acidic form. Its synthesis is straightforward, relying on classical organic reactions, and its characterization is well-established through modern spectroscopic and chromatographic techniques. While effective for broadleaf weed control, its use necessitates a thorough understanding of its toxicological profile and environmental behavior, which are primarily dictated by the properties of its active metabolite, 2,4-D acid. This guide provides the foundational technical knowledge required for the informed research, development, and application of this compound.
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